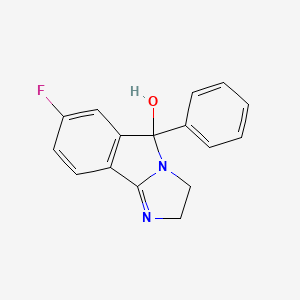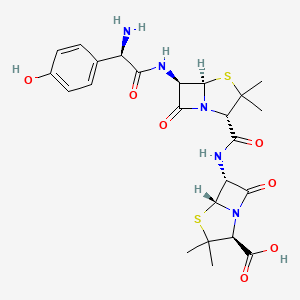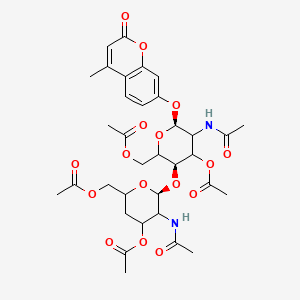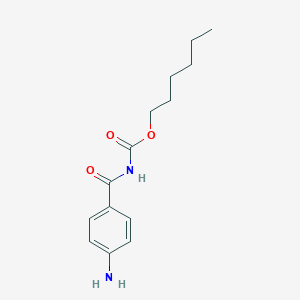
2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol is a complex heterocyclic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1,3-Diazole
- 2-Phenylimidazole
- 4,5-Dihydro-1H-imidazole
Uniqueness
What sets 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol apart from these similar compounds is its unique combination of functional groups and its specific biological activities. The presence of the fluorine atom and the phenyl group contributes to its distinct chemical properties and potential therapeutic applications .
Propiedades
Número CAS |
27097-50-3 |
|---|---|
Fórmula molecular |
C16H13FN2O |
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
7-fluoro-5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H13FN2O/c17-12-6-7-13-14(10-12)16(20,11-4-2-1-3-5-11)19-9-8-18-15(13)19/h1-7,10,20H,8-9H2 |
Clave InChI |
RVROVJJHPUKGLK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)C3=C(C2(C4=CC=CC=C4)O)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)

![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
